molecular formula C12H14O5S B3143623 Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate CAS No. 53090-47-4

Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate

Cat. No. B3143623
M. Wt: 270.3 g/mol
InChI Key: MBHWZPQTUFGMJY-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a mixed solution of 4-(methylsulfonyl)acetophenone (10 g, 42.2 mmol), ethanol (0.2 ml) and diethyl carbonate (50 ml) was added sodium hydride (3.37 g, 60% in oil, 84.4 mmol) by small portions at room and the mixture was stirred temperature for 2 hrs. and at 60° C. for 1 hr. The reaction solution was cooled, 1N hydrochloric acid (30 ml) was added and the mixture was extracted with ethyl acetate (100 ml). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1) to give the objective substance (3.76 g, 33%) as crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)=[O:3].[C:14](=O)([O:18]CC)[O:15][CH2:16][CH3:17].[H-].[Na+].Cl>C(O)C>[CH3:13][S:10]([C:7]1[CH:6]=[CH:5][C:4]([C:2](=[O:3])[CH2:1][C:14]([O:15][CH2:16][CH3:17])=[O:18])=[CH:9][CH:8]=1)(=[O:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
3.37 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
and at 60° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance (3.76 g, 33%) as crystals

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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